7-Oxabicyclo[2.2.1]heptane-2-carbonitrile
Overview
Description
7-Oxabicyclo[2.2.1]heptane-2-carbonitrile is a bicyclic organic compound that features a unique structure with an oxygen atom incorporated into the ring system. This compound is part of the 7-oxanorbornane family, which is known for its interesting biological activities and applications in various fields of research .
Mechanism of Action
Mode of Action
The mode of action of 7-Oxabicyclo[22It’s known that 7-oxabicyclo[221]heptane derivatives can be used in radical-induced alkene polymerizations . This suggests that the compound might interact with its targets through radical mechanisms .
Biochemical Pathways
The specific biochemical pathways affected by 7-Oxabicyclo[227-oxabicyclo[221]heptane derivatives are known to be useful in the synthesis of various natural products and bioactive compounds . This suggests that the compound might affect a wide range of biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Oxabicyclo[22The compound’s molecular weight (981430) and structure suggest that it might have good bioavailability .
Result of Action
The molecular and cellular effects of 7-Oxabicyclo[22Some 7-oxabicyclo[221]heptane derivatives have been found to be bioactive , suggesting that the compound might have significant molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 7-Oxabicyclo[22It’s known that 7-oxabicyclo[221]heptane forms three solid phases on cooling and four on warming , suggesting that temperature might significantly influence the compound’s action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxabicyclo[2.2.1]heptane-2-carbonitrile typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the cycloaddition process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[2.2.1]heptane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Oxabicyclo[2.2.1]heptane-2-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Similar structure but lacks the nitrile group.
7-Oxabicyclo[2.2.1]heptane-2-one: Contains a ketone group instead of a nitrile group.
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
7-Oxabicyclo[2.2.1]heptane-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
7-oxabicyclo[2.2.1]heptane-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCKWJNQKNADLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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